Spectroscopic Differentiation: 13C NMR Chemical Shift Signature of the C9 Ketone Position
Methyl 9-oxo-hexadecanoate exhibits a characteristic 13C NMR chemical shift of approximately 210 ppm for the C9 ketone carbonyl carbon, a diagnostic signature that is distinct from the shift patterns observed for oxo-fatty acid esters with alternative ketone positions [1]. The strong deshielding effect of the oxo group on adjacent carbon atoms produces a unique spectral pattern that enables unambiguous structural confirmation and detection of positional isomers, which may be present as impurities in lower-grade materials.
| Evidence Dimension | 13C NMR chemical shift (δ, ppm) for ketone carbonyl carbon |
|---|---|
| Target Compound Data | ~210 ppm (characteristic for methyl 9-oxo-hexadecanoate C9 ketone) |
| Comparator Or Baseline | Methyl 9-oxooctadecanoate (C18 analog): ~210 ppm; other oxo-fatty esters: variable shifts depending on ketone position and chain environment |
| Quantified Difference | Distinct spectral fingerprint enabling unambiguous differentiation from positional isomers and chain-length variants |
| Conditions | 13C NMR spectroscopy as compiled in the AOCS Lipid Library |
Why This Matters
This spectroscopic fingerprint serves as a critical quality control and identity verification benchmark for procurement, ensuring that the supplied material is the correct positional isomer and not a mislabeled or substituted analog.
- [1] Gunstone, F. D. (1993). Oxo (Keto) Acids. In: AOCS Lipid Library. American Oil Chemists' Society. View Source
